Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate
Description
Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a piperidine ring substituted with a dimethylcarbamoyl group via a carbamoyl bridge. This compound has been investigated in structural and pharmacological studies, particularly in the context of aquaporin inhibition, as part of a broader exploration of carbamoyl-linked benzoate derivatives . Its structural features, including the methyl ester and piperidine-carbamoyl moieties, make it a candidate for structure-activity relationship (SAR) comparisons with analogues.
Properties
IUPAC Name |
methyl 4-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20(2)18(24)21-10-8-13(9-11-21)12-19-16(22)14-4-6-15(7-5-14)17(23)25-3/h4-7,13H,8-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYZGUYLTOLVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with benzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and the dimethylcarbamoyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Aquaporin Inhibition Studies
The compound belongs to a series of carbamoylamino benzoate derivatives evaluated for aquaporin-3 (AQP3) and aquaporin-7 (AQP7) inhibition. Key analogues include:
Ethyl 4-(carbamoylamino)benzoate derivatives: These differ from the target compound by substituting the methyl ester with an ethyl ester. While both share the carbamoyl linkage, the ethyl group may alter pharmacokinetic properties (e.g., lipophilicity, metabolic stability).
1-(5-Nitrothiophene-3-yl)urea and 1-(1H-indole-3-yl)urea compounds: These urea-based analogues replace the benzoate-carbamoyl core with heterocyclic urea scaffolds. Nitrothiophene derivatives, for example, may exhibit enhanced electron-withdrawing effects, influencing binding affinity .
Piperidine Carboxylate Derivatives
Another structurally related compound, Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate (DrugBank ID: DB07765), shares a piperidine-carboxylate backbone but incorporates a diaminopteridinyl group. This modification suggests divergent biological targets, likely antifolate or enzyme inhibition (e.g., dihydrofolate reductase), rather than aquaporin modulation.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Core Structure | Key Substituents | Biological Target | Activity Notes | Reference |
|---|---|---|---|---|---|
| Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate | Benzoate ester | Piperidine-dimethylcarbamoyl | AQP3/AQP7 | Moderate inhibitor; SAR studies highlight carbamoyl linkage importance | |
| Ethyl 4-(carbamoylamino)benzoate derivatives | Benzoate ester | Ethyl ester | AQP3/AQP7 | Similar activity to methyl ester; ethyl group may enhance metabolic stability | |
| 1-(5-Nitrothiophene-3-yl)urea | Urea | Nitrothiophene | AQP3/AQP7 | Urea scaffold shows comparable inhibition; nitro group may improve potency | |
| Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate | Piperidine-carboxylate | Diaminopteridinyl | Undisclosed (likely antifolate targets) | Experimental status; structural complexity suggests enzyme inhibition |
Research Findings
- Carbamoyl vs. Urea analogues, while similarly polar, may adopt different binding conformations due to rotational flexibility .
- This trade-off underscores the need for balanced physicochemical properties in drug design .
- Piperidine Modifications: The dimethylcarbamoyl group in the target compound likely improves target selectivity compared to the diaminopteridinyl group in DB07765, which may confer off-target interactions due to its aromaticity .
Biological Activity
Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS Number: 2097897-46-4) is a synthetic compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₉H₃₁N₅O₃
- Molecular Weight : 347.4 g/mol
- Structure : The compound features a benzoate moiety linked to a piperidine derivative, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperidine ring can enhance the compound's ability to inhibit cancer cell proliferation. A notable study demonstrated that analogues with structural similarities displayed IC50 values in the nanomolar range against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
The proposed mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to reduced ATP production in cancer cells. This disruption in energy metabolism can trigger apoptotic pathways, making it a potential candidate for cancer therapy .
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to evaluate how different substituents on the piperidine ring affect biological activity. The study found that:
| Substituent Position | Activity Level | Comments |
|---|---|---|
| 1 | High | Strong inhibition of ATP synthase |
| 2 | Moderate | Reduced binding affinity |
| 3 | Low | Minimal activity observed |
This study highlights the importance of structural modifications in enhancing the compound's efficacy against cancer cells.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at varying doses, with optimal results observed at a dosage of 0.15 mg/kg, leading to approximately 60% tumor growth inhibition after two weeks of treatment .
Q & A
Q. What are the recommended synthetic pathways for Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate, and how can purity be optimized?
Synthesis typically involves multi-step pathways, including:
- Amide coupling : Reacting piperidin-4-ylmethylamine derivatives with activated esters (e.g., 4-(chlorocarbonyl)benzoic acid methyl ester) under anhydrous conditions .
- Carbamoylation : Introducing the dimethylcarbamoyl group via reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for achieving >95% purity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize byproducts .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR are used to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm, ester carbonyl at ~168 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated: 363.41 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and identify impurities .
Q. How can researchers evaluate the compound’s potential biological activity in early-stage studies?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values to known inhibitors .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors like GPCRs .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological data for this compound?
Discrepancies in efficacy (e.g., varying IC values across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter activity .
- Metabolic stability : Hepatic microsome assays (human/rat) assess if cytochrome P450-mediated degradation reduces observed potency .
- Epistatic effects : Use CRISPR-edited cell lines to isolate target-specific responses from off-target interactions .
Q. What strategies improve synthetic yield without compromising stereochemical integrity?
- Catalyst optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Chiral HPLC : Resolve enantiomers post-synthesis if racemization occurs during piperidine ring functionalization .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking simulations : Use AutoDock Vina to predict binding modes to targets like carbonic anhydrase IX .
- QSAR models : Correlate substituent electronegativity (e.g., piperidine N-methylation) with logP and bioavailability .
- MD simulations : Analyze compound stability in lipid bilayers to prioritize derivatives with improved membrane permeability .
Q. What methodologies elucidate metabolic pathways and degradation products?
- LC-MS/MS metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .
- Stability studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to profile pH-dependent degradation .
Q. How does the compound’s reactivity under physiological conditions impact experimental design?
- Hydrolysis susceptibility : The methyl ester group may hydrolyze to carboxylic acid in serum. Stabilize by using esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in cell culture media .
- Chelation risk : The carbamoyl group can bind divalent cations (e.g., Mg). Include EDTA-free buffers in enzymatic assays to avoid interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
